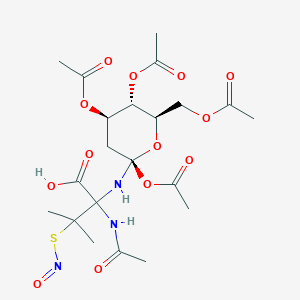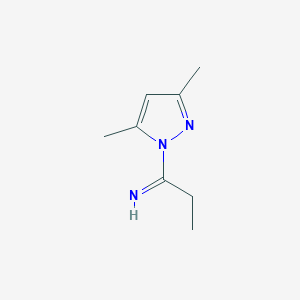![molecular formula C8H8ClNO3S B12853504 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a pyrano-pyridine core structure with a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous ethanol solution . The reaction can be facilitated by thermal heating or microwave irradiation to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrano-pyridine core or the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound useful for studying enzyme functions and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Uniqueness
Compared to similar compounds, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H8ClNO3S |
|---|---|
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(11,12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2 |
Clé InChI |
PZIFMWOUBFXICI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N=CC(=C2)S(=O)(=O)Cl)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)





![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)







